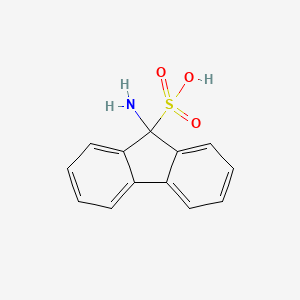

9-Amino-9H-fluorene-9-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

6942-40-1 |

|---|---|

Formule moléculaire |

C13H11NO3S |

Poids moléculaire |

261.30 g/mol |

Nom IUPAC |

9-aminofluorene-9-sulfonic acid |

InChI |

InChI=1S/C13H11NO3S/c14-13(18(15,16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2,(H,15,16,17) |

Clé InChI |

OPHNIIKIKYDSBC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(N)S(=O)(=O)O |

Origine du produit |

United States |

General Overview of Fluorene Chemistry and Its Derivatives

Fluorene (B118485), or 9H-fluorene, is a polycyclic aromatic hydrocarbon characterized by a five-membered ring fused between two benzene (B151609) rings. This rigid, planar, and aromatic structure is the foundation for a vast array of derivatives with significant applications. tue.nl The fluorene skeleton is a key building block in the synthesis of pharmaceuticals, dyes, and polymers. tue.nl

The chemistry of fluorene is largely dominated by the reactivity of the C9 position, the methylene (B1212753) bridge. The protons at this position are acidic, making it susceptible to deprotonation and subsequent functionalization. researchgate.net This reactivity allows for the introduction of one or two substituents at the C9 position, leading to a wide variety of 9-monosubstituted and 9,9-disubstituted fluorene derivatives. nih.gov The ability to modify the fluorene core at this position, as well as on the aromatic rings, allows for the fine-tuning of its electronic and photophysical properties. researchgate.net

Fluorene derivatives are renowned for their strong fluorescence, with emission typically in the blue region of the spectrum. This property, combined with their excellent thermal and chemical stability, has made them a cornerstone in the development of organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the versatility of fluorene chemistry has led to its use in creating materials for solar cells, chemosensors, and as charge-transporting materials. nih.govmdpi.com

Significance of Multifunctional Fluorene Systems in Advanced Chemical Applications

The introduction of multiple functional groups onto the fluorene (B118485) scaffold gives rise to multifunctional systems with enhanced and often novel properties. These systems are at the forefront of advanced chemical applications due to the synergistic effects of the different functionalities. The ability to combine properties such as luminescence, charge transport, and specific binding capabilities in a single molecule is a powerful strategy in materials design. nih.gov

For instance, fluorene-based polymers and oligomers that incorporate both electron-donating and electron-accepting units exhibit intramolecular charge transfer, which can tune their emission colors and electrical properties. researchgate.net This makes them highly valuable for creating new organic semiconductors and electroluminescent materials. researchgate.net

Moreover, the incorporation of specific recognition moieties, such as crown ethers or boronic acids, into the fluorene structure has led to the development of highly sensitive and selective chemosensors. nih.gov These sensors can detect metal ions and biologically important molecules through changes in their fluorescence emission. nih.gov The rigid fluorene backbone provides a stable platform for these sensing units, while its inherent fluorescence provides a convenient signal transduction mechanism. The introduction of charged groups can also render these systems water-soluble, opening up applications in biological sensing. researchgate.net

Research Trajectories for Amino and Sulfonic Acid Substituted Fluorenes

The simultaneous introduction of amino (-NH₂) and sulfonic acid (-SO₃H) groups into the fluorene (B118485) framework represents a significant area of research. These bifunctional molecules, particularly 9-Amino-9H-fluorene-9-sulfonic acid, are of interest due to their zwitterionic nature at certain pH ranges. This characteristic can impart unique solubility profiles and the potential for creating novel supramolecular structures.

One major research trajectory is the development of fluorene-based zwitterionic fluorescent probes. These materials can be designed to interact with biological species in aqueous media, with potential applications in diagnostics and bio-imaging. The presence of both acidic and basic groups can facilitate specific interactions with biomolecules and influence the photophysical properties of the fluorene core.

Another area of exploration is the use of these compounds as building blocks for more complex materials. For example, the amino group can be a site for further derivatization, such as in the formation of Schiff bases or amides, leading to new polymers or small molecules with tailored properties. The sulfonic acid group, being a strong acid, can enhance water solubility and influence the electronic properties of the molecule.

Furthermore, research into fluorene derivatives containing amino acid moieties is an active field. The synthesis and conformational studies of compounds like 9-amino-9-fluorenecarboxylic acid provide insights into how the rigid fluorene unit can be used to create conformationally constrained peptide analogues. mdpi.com While not a sulfonic acid, the principles of studying these bifunctional fluorene systems are transferable. The spectroscopic characterization of these molecules is crucial for understanding their structure and potential applications. mdpi.com

The table below summarizes the key properties of the title compound.

| Property | Value |

| IUPAC Name | 9-aminofluorene-9-sulfonic acid |

| Molecular Formula | C₁₃H₁₁NO₃S |

| Molecular Weight | 261.30 g/mol |

| CAS Number | 6942-40-1 |

An in-depth examination of the synthetic strategies for producing this compound reveals a variety of chemical approaches. These methodologies focus on the targeted functionalization of the fluorene scaffold, particularly at the C-9 position, as well as modifications to the broader fluorene ring system.

Derivatization and Advanced Functionalization Strategies for 9 Amino 9h Fluorene 9 Sulfonic Acid

Synthesis of Functionalized Derivatives via the Amino Group

The primary amino group (-NH₂) of 9-Amino-9H-fluorene-9-sulfonic acid is a key site for a multitude of functionalization reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a diverse array of derivatives.

One common derivatization is the formation of Schiff bases through condensation with various aldehydes and ketones. This reaction is typically carried out under mild conditions and can be used to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. These imine derivatives are valuable intermediates in organic synthesis. researchgate.net

Another important reaction is acylation , where the amino group reacts with acylating agents such as acid chlorides or anhydrides to form amides. A particularly significant acylation involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction introduces the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is extensively used in peptide synthesis. This method allows for the chemoselective protection of the amino group, enabling subsequent modifications at other positions of the molecule. researchgate.net

The amino group can also undergo oxidation to yield nitro or nitroso derivatives, although this often requires carefully controlled conditions to avoid side reactions on the fluorene (B118485) ring system. researchgate.net

| Reaction Type | Reagent/Reactant | Product Type | Significance |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Introduction of diverse substituents, synthetic intermediates. |

| Acylation (Fmoc Protection) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fmoc-protected amine | Protection of the amino group for multi-step synthesis, particularly in peptide chemistry. |

| Oxidation | Oxidizing Agents | Nitro/Nitroso derivatives | Alteration of electronic properties. |

Table 1: Functionalization Reactions via the Amino Group

Synthesis of Functionalized Derivatives via the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) provides another avenue for the derivatization of this compound. While generally less reactive than the amino group, it can be transformed into other functional groups, most notably sulfonamides.

The most common strategy for derivatizing the sulfonic acid group is its conversion into a more reactive intermediate, the sulfonyl chloride (-SO₂Cl). This is typically achieved by treating the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once formed, the sulfonyl chloride is a versatile electrophile that readily reacts with primary or secondary amines to yield sulfonamides (-SO₂NR₂). This two-step, one-pot process is an effective method for creating a library of sulfonamide derivatives with varying steric and electronic properties, depending on the amine used. Sulfonamides are a prominent class of compounds in medicinal chemistry. rsc.orgnih.gov

It is also possible to reduce the sulfonic acid group, though this is a less common transformation. researchgate.net

| Step | Reagent | Intermediate/Product | Reaction Type | Significance |

| 1 | Thionyl chloride (SOCl₂) or PCl₅ | 9-Amino-9H-fluorene-9-sulfonyl chloride | Activation of Sulfonic Acid | Creates a reactive intermediate for further functionalization. |

| 2 | Primary or Secondary Amine (R₂NH) | 9-Amino-9H-fluorene-9-sulfonamide | Nucleophilic Acyl Substitution | Forms stable sulfonamide derivatives with diverse functionalities. |

Table 2: Synthesis of Sulfonamide Derivatives

Conjugation to Polymeric Systems or Surfaces

The bifunctional nature of this compound makes it an attractive monomer or functionalizing agent for the synthesis of advanced polymeric materials. The amino and sulfonic acid groups can both be used as points of attachment to create polymers with unique properties.

Fluorene-containing polymers are of significant interest for applications in organic electronics and high-performance materials due to their rigidity and thermal stability. researchgate.netthieme-connect.de The incorporation of sulfonic acid groups into these polymers, creating sulfonated fluorene-containing polymers , can dramatically enhance their properties, particularly their proton conductivity. This makes them suitable for use as proton exchange membranes (PEMs) in fuel cells. researchgate.netthieme-connect.de

This compound can be incorporated into polymer backbones through polycondensation reactions involving either the amino or the sulfonic acid group (after conversion to a more reactive form like a sulfonyl chloride). For instance, it can be polymerized with di-functional monomers to create novel poly(arylene ether sulfone)s or poly(arylene ether ketone)s. researchgate.netthieme-connect.de

Furthermore, the reactive functional groups allow for the grafting of this molecule onto existing polymer chains or the immobilization on solid surfaces. For example, the amino group can form amide bonds with carboxylated surfaces, or it can be attached to solid supports used in solid-phase synthesis. This surface modification can be used to alter the surface properties of materials, for instance, to improve antifouling characteristics. acs.org

| Polymer/Surface Type | Method of Conjugation | Key Property/Application |

| Sulfonated Poly(arylene ether)s | Polycondensation | High proton conductivity for Proton Exchange Membranes (PEMs). |

| Surface-Modified Solids (e.g., Silica, Polyimide) | Amide bond formation via the amino group | Altered surface properties (e.g., hydrophilicity, antifouling). |

Table 3: Conjugation to Polymeric Systems and Surfaces

Formation of Heterocyclic and Spirocyclic Fluorene Derivatives

The fluorene scaffold can be elaborated into more complex molecular architectures, including heterocyclic and spirocyclic systems. The functional groups of this compound, particularly the amino group, are pivotal for the construction of these intricate structures.

Heterocyclic derivatives can be synthesized through cyclization reactions involving the amino group. For example, condensation of the amino group with 1,3-diketones can lead to the formation of various nitrogen-containing heterocycles, such as diazepines or pyrimidines, fused to the fluorene core. nih.govnih.gov Another powerful method is the Pictet-Spengler reaction , where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. wikipedia.orgorganicreactions.org While the amino group in this compound is directly attached to the fluorene ring, analogous cyclization reactions can be envisioned to create fused heterocyclic systems.

Spirocyclic fluorene derivatives , where a second ring system shares the C9 carbon atom with the fluorene core, are of great interest in materials science and medicinal chemistry. One established route to spirocyclic systems is the 1,3-dipolar cycloaddition reaction. For instance, an azomethine ylide generated from the amino group and an aldehyde can react with a dipolarophile to construct a spiro-pyrrolidine ring at the C9 position. rsc.orgnih.gov The synthesis of bis[spiro[fluorenepyrrolidinedione]] derivatives has also been reported, showcasing the versatility of the fluorene scaffold in forming spiro compounds. researchgate.net

| Ring System Type | Synthetic Strategy | Key Reactants | Resulting Structure |

| Heterocyclic (Fused) | Condensation/Cyclization | 1,3-Diketones | Fused nitrogen-containing heterocycles |

| Spirocyclic (Pyrrolidine) | 1,3-Dipolar Cycloaddition | Aldehyde, Dipolarophile | Spiro[fluorene-9,3'-pyrrolidine] |

Table 4: Formation of Heterocyclic and Spirocyclic Derivatives

Advanced Analytical and Spectroscopic Characterization Techniques in Fluorene Research

High-Resolution Spectroscopic Analysis (NMR, FT-IR) for Structural Confirmation

High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the initial structural verification of 9-Amino-9H-fluorene-9-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would confirm the presence of the aromatic protons on the fluorene (B118485) backbone. These protons are expected to appear as a complex set of multiplets in the range of δ 7.5–8.5 ppm. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the carbon environments. The spectra would show distinct signals for the eight aromatic carbons of the fluorene ring system and a unique signal for the sp³-hybridized C9 carbon, which is substituted with both the amino and sulfonic acid groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. Key vibrational modes include strong stretches for the sulfonic acid group (-SO₃H) around 1150–1250 cm⁻¹ and N-H bending vibrations for the primary amine (-NH₂) in the region of 1600–1650 cm⁻¹. The presence of both of these signals is crucial for confirming the successful synthesis of the target compound.

| Technique | Expected Observation | Inferred Structural Feature |

|---|---|---|

| ¹H NMR | Multiplets at δ 7.5–8.5 ppm | Aromatic protons of the fluorene backbone |

| ¹H NMR | Broad singlet (variable shift) | Amino (-NH₂) group protons |

| ¹³C NMR | Signals in the aromatic region | Carbons of the fused aromatic rings |

| ¹³C NMR | Signal for a quaternary sp³ carbon | C9 carbon bonded to -NH₂ and -SO₃H |

| FT-IR | Stretching bands at 1150–1250 cm⁻¹ | Sulfonic acid (-SO₃H) group |

| FT-IR | Bending vibration at 1600–1650 cm⁻¹ | Amino (-NH₂) group |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₁NO₃S), the molecular weight is 261.30 g/mol . letopharm.com

Electron impact (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. Upon ionization, the molecular ion [M]⁺ or pseudo-molecular ion [M+H]⁺ would be observed at an m/z corresponding to its mass. The fragmentation of sulfonic acids and amino acids often involves characteristic losses. researchgate.netosti.gov The most anticipated fragmentation pathways for this molecule would include:

Desulfonation: Loss of a sulfur trioxide (SO₃) molecule, a common fragmentation for sulfonic acids. researchgate.net

C-S Bond Cleavage: Fission of the bond between the C9 carbon and the sulfur atom, leading to the loss of the sulfonic acid radical (•SO₃H).

Loss of the Amino Group: Cleavage resulting in the loss of the amino radical (•NH₂).

The fragmentation pattern provides a molecular fingerprint that confirms the identity and connectivity of the atoms within the molecule. osti.gov

| Proposed Fragment Ion | Formula | m/z (Monoisotopic) | Description of Loss |

|---|---|---|---|

| [M]⁺ | [C₁₃H₁₁NO₃S]⁺ | 261.05 | Molecular Ion |

| [M - SO₃]⁺ | [C₁₃H₁₁N]⁺ | 181.09 | Loss of sulfur trioxide |

| [M - SO₃H]⁺ | [C₁₃H₁₁N]⁺ | 181.09 | Loss of sulfonic acid radical (rearrangement may occur) |

| [M - NH₂]⁺ | [C₁₃H₉SO₃]⁺ | 245.03 | Loss of amino radical |

Chromatographic Separations and Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most suitable method for the analysis of this compound due to its polar nature and expected low volatility. A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For enhanced sensitivity and selectivity, derivatization of the primary amine with a fluorogenic agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be performed, allowing for fluorescence detection. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC-MS is challenging due to its high polarity and potential for thermal decomposition at the high temperatures required for vaporization. unco.edu However, analysis could be possible after a derivatization step to convert the polar -NH₂ and -SO₃H groups into less polar, more volatile moieties.

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Purpose |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient with buffer | Purity assessment and quantification |

| GC-MS | Capillary column (e.g., DB-5) | High-temperature program (after derivatization) | Separation and identification of volatile derivatives researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Electrochemical Characterization for Redox Properties and Polymerization Pathways

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). This analysis reveals the oxidation and reduction potentials of the molecule, providing insight into its electronic properties and stability.

Fluorene and its derivatives are known to undergo oxidative polymerization. researchgate.netresearchgate.net It is expected that this compound can be electrochemically oxidized, leading to the formation of a conductive polymer film on the electrode surface. Polymerization is anticipated to occur through the coupling at the 2 and 7 positions of the fluorene rings. researchgate.net The resulting polymer, poly(this compound), would possess interesting properties. The sulfonic acid and amino groups would enhance its solubility and could act as doping sites, influencing its conductivity and electrochromic behavior—the ability to change color upon the application of an electrical potential. researchgate.net The substituents at the 9-position are known to tune the band gap and energy levels of fluorene-based polymers. researchgate.net

| Technique | Measurement | Anticipated Finding |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation Potential (Eₒₓ) | Potential at which polymerization at the 2,7-positions is initiated researchgate.net |

| Cyclic Voltammetry (CV) | Redox Behavior of Polymer | Reversible p-doping and n-doping peaks of the resulting polymer film |

| Spectroelectrochemistry | UV-Vis Absorption vs. Potential | Changes in absorption spectra, indicating electrochromic properties researchgate.net |

Theoretical and Computational Chemistry Studies of 9 Amino 9h Fluorene 9 Sulfonic Acid Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of fluorene (B118485) derivatives. worldscientific.com By employing methods such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can optimize the molecular geometry of these compounds and calculate a variety of molecular properties. worldscientific.com

In the case of 9-Amino-9H-fluorene-9-sulfonic acid, the presence of both an electron-donating amino group (-NH₂) and a strongly electron-withdrawing sulfonic acid group (-SO₃H) at the C9 position significantly influences its electronic structure and reactivity. DFT calculations can be used to evaluate the electron density at the sulfonic acid group, which reveals the high electron-withdrawing capacity of the -SO₃H group. This, in turn, enhances the electrophilicity at the 9-position, making it more susceptible to nucleophilic attack.

A key aspect of understanding reactivity is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's stability and reactivity. For instance, a smaller HOMO-LUMO gap generally suggests a more reactive species. worldscientific.com In fluorene systems, the HOMO often exhibits antibonding character between subunits, while the LUMO shows bonding character. capes.gov.br

Theoretical studies on related fluorene derivatives, such as fluorenone and fluorenol, using the CAM-B3LYP functional have provided insights into their orbital energies. nih.gov These studies indicate that substitutions on the fluorene core can significantly alter the HOMO-LUMO gap. It is expected that the amino and sulfonic acid groups in this compound would similarly modulate these energies, thereby influencing its chemical behavior.

Table 1: Representative Frontier Molecular Orbital Energies for Related Fluorene Compounds

| Compound | Functional | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorenone | CAM-B3LYP | -7.99 | -1.53 | 6.46 |

| Fluorenol | CAM-B3LYP | -7.56 | -1.65 | 5.91 |

Note: Data is for related compounds and serves as an illustrative example of how DFT is used to analyze electronic properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules by simulating the atomic motions over time. researchgate.net For this compound, the key points of flexibility are the rotation around the C-S and C-N bonds, as well as the orientation of the sulfonic acid and amino groups.

While specific MD studies on this compound are not widely reported, research on other cyclic and substituted systems demonstrates the utility of this technique. nih.gov MD simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or in a biological system. These simulations can help in understanding how the molecule might interact with its surroundings and how its shape influences its properties and function.

For instance, a conformational analysis of a related compound, 9-amino-9-fluorenecarboxylic acid, using experimental techniques complemented by computational modeling, has shown that the molecule tends to adopt either a fully extended or a folded/helical structure. mdpi.com It is plausible that this compound would exhibit similar conformational preferences, which could be further elucidated through detailed MD simulations. Such simulations would provide a dynamic picture of the molecule's structure, highlighting the accessible conformations and the energy barriers between them. researchgate.net

Prediction of Spectroscopic and Photophysical Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. worldscientific.comacs.org For fluorene derivatives, the photophysical properties are largely dictated by π-π* transitions within the conjugated system. mdpi.com

The absorption and fluorescence spectra of fluorene-based compounds are sensitive to substituent effects. researchgate.net The introduction of electron-donating and electron-withdrawing groups, such as the amino and sulfonic acid groups in the target molecule, can cause significant shifts in the absorption and emission maxima. Theoretical calculations can predict these shifts, providing insights into the electronic transitions involved. For example, studies on other fluorene derivatives have shown good correlation between theoretically calculated and experimentally measured absorption and emission spectra. mdpi.com

In addition to UV-Vis spectroscopy, computational methods can also aid in the interpretation of other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, DFT calculations can predict vibrational frequencies, which can be correlated with experimental IR spectra to confirm the presence of specific functional groups.

Table 2: Predicted Spectroscopic Data for a Generic Fluorene Derivative

| Spectroscopic Technique | Predicted Parameter | Typical Value Range |

| UV-Vis Absorption | λmax (π-π*) | 360-380 nm |

| Fluorescence Emission | λmax | 410-430 nm |

| Infrared Spectroscopy | -SO₃H stretch | 1150–1250 cm⁻¹ |

| Infrared Spectroscopy | -NH₂ bend | 1600–1650 cm⁻¹ |

Note: These are representative values for fluorene derivatives and would require specific calculations for this compound for precise prediction. mdpi.com

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies and the elucidation of reaction pathways.

For reactions involving this compound, computational studies can be employed to understand its synthesis and subsequent reactivity. For example, in its synthesis via sulfonation and amination of fluorene, computational analysis could model the reaction intermediates and transition states, providing insights into the reaction conditions required for optimal yield and selectivity.

Furthermore, the reactivity of the title compound in various chemical transformations can be explored. For instance, the mechanism of electrophilic aromatic substitution on the fluorene backbone, influenced by the directing effects of the amino and sulfonic acid groups, can be computationally modeled. DFT calculations at levels such as ωB97XD/def2-svpd have been successfully used to explore reaction mechanisms, including the influence of solvents and substituent effects on activation energies. sciforum.net

A computational study of a reaction mechanism would typically involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.

Applications in Chemical Science and Materials Technology

Role as an Intermediate in Multi-Step Organic Synthesis

The reactivity of the amino and sulfonic acid groups, combined with the stable fluorene (B118485) core, positions 9-Amino-9H-fluorene-9-sulfonic acid as a versatile intermediate in the synthesis of diverse organic structures.

This compound serves as a valuable starting material for synthesizing more intricate molecules. The amino group (-NH₂) can readily undergo reactions such as N-alkylation, acylation, and condensation to form Schiff bases. These reactions allow for the introduction of various functionalities, paving the way for the creation of a wide array of derivatives. For instance, it can be a precursor for N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are useful chiral educts in asymmetric synthesis. orgsyn.org The sulfonic acid group (-SO₃H) enhances water solubility and can participate in ionic interactions or be converted into other functional groups like sulfonamides, further expanding its synthetic utility. The compound's reactivity allows it to be a key component in building molecules with potential biological activity, such as antimicrobial and anticancer agents.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reacting Group | Potential Products |

| Schiff Base Formation | Amino Group (-NH₂) | Imines |

| Oxidation | Amino Group (-NH₂) | Nitro or Nitroso derivatives |

| Reduction | Sulfonic Acid Group (-SO₃H) | Sulfonamides |

| Substitution | Aromatic Rings | Electrophilic Aromatic Substitution Products |

The rigid, planar structure of the fluorene moiety makes it an excellent scaffold for constructing well-defined, larger molecular architectures. When used as a monomer, the bifunctional nature of this compound (or its derivatives) allows for polymerization reactions, leading to the formation of oligomers and polymers. These fluorene-based polymers are noted for their thermal stability and unique optoelectronic properties. nih.gov The substituents at the C9 position, in this case, the amino and sulfonic acid groups, are crucial for preventing excessive π-π stacking (self-quenching) and enhancing the solubility of the resulting polymers in common organic solvents, which is critical for material processing. researchgate.net This makes the compound a valuable building block for creating conjugated polymers and macrocycles intended for applications in materials science. mdpi.com

Integration into Functional Materials

Fluorene-based compounds are at the forefront of materials science research due to their exceptional photophysical properties, including high fluorescence quantum yields. researchgate.net this compound is a promising candidate for integration into various functional materials, from light-emitting devices to advanced sensors.

Fluorene derivatives are widely used as emitters and host materials in organic light-emitting diodes (OLEDs) because of their strong blue emission, high thermal stability, and good charge-transporting properties. mdpi.comresearchgate.net The fluorene core provides a rigid structure with a high fluorescent quantum yield. researchgate.net The amino group on this compound acts as an electron-donating group, which can be used to tune the electronic energy levels (HOMO/LUMO) of the material to optimize charge injection and transport in OLED devices. researchgate.net The sulfonic acid group can improve the processability and film-forming properties of the material. By incorporating this compound into the emissive layer of an OLED, it is possible to develop devices with high efficiency, stable color, and low operating voltages. mdpi.com Research has shown that fluorene-based materials can form exciplexes, which are beneficial for creating efficient and color-tunable OLEDs. mdpi.com

In the realm of renewable energy, fluorene-based compounds are explored as components in organic photovoltaics (OPVs) and perovskite solar cells. Specifically, they are investigated as hole-transporting materials (HTMs). mdpi.com An efficient HTM requires good charge mobility and energy levels that align well with the perovskite absorber layer. The electron-rich nature of the amino group in this compound makes it suitable for facilitating hole transport. mdpi.com The rigid fluorene structure contributes to the formation of stable, amorphous films, which is desirable for device longevity and performance. The ability to modify the peripheral groups allows for fine-tuning of the material's properties to maximize power conversion efficiency in solar devices. mdpi.com

The inherent fluorescence of the fluorene core makes it an ideal platform for designing fluorescent probes and chemosensors. frontiersin.org These sensors operate by detecting a change in fluorescence intensity or wavelength upon interaction with a specific analyte. researchgate.net The amino and sulfonic acid groups of this compound can serve as specific binding sites for ions or molecules. For example, the amino group can coordinate with metal cations, while the sulfonic acid can interact with anions or participate in proton transfer. This binding event can alter the electronic structure of the fluorene system, leading to a measurable change in its fluorescence, such as quenching or enhancement. researchgate.net This principle allows for the development of highly sensitive and selective sensors for various analytes, from metal ions to biologically important molecules like amino acids. rsc.orgnih.gov

Non-Volatile Memory Devices

While specific research detailing the integration of this compound into non-volatile memory devices is not prevalent, the broader class of fluorene-containing materials is a cornerstone in the development of advanced memory technologies. These materials are integral to organic-based resistive switching memory, including Resistive Random-Access Memory (RRAM) and Write-Once-Read-Many-Times (WORM) devices. researchgate.netrsc.orgacs.org

The operational mechanism of these memory devices often relies on the electrical bistability of the organic thin film sandwiched between two electrodes. researchgate.netrsc.org Fluorene-based polymers and molecules are particularly suitable for this active layer. Their rigid, planar, and electron-rich aromatic structure facilitates charge transport and, crucially, allows for charge trapping at specific sites. researchgate.netresearchgate.net This charge trapping and de-trapping, induced by an external electric field, creates distinct high-resistance (OFF) and low-resistance (ON) states, which correspond to the binary 0 and 1 of data storage. acs.orgresearchgate.net

In some fluorene-based systems, the switching mechanism is attributed to the formation and rupture of conductive filaments within the organic layer. ucla.edu The performance characteristics of these devices, such as the ON/OFF current ratio, data retention time, and operating voltage, can be finely tuned by modifying the chemical structure of the fluorene derivatives used. acs.orgresearchgate.net For instance, the introduction of different end-groups to fluorenone-based molecules can adjust the HOMO/LUMO energy levels, which in turn influences the memory behavior, shifting it from a rewritable "flash" type to a permanent WORM type. researchgate.net

Although direct application of this compound has not been documented, its core fluorene structure is the key functional element in this class of memory materials. The presence of amino and sulfonic acid groups would be expected to influence the electronic properties and morphology of any resulting polymer film, potentially offering a route to modulate memory characteristics.

Contributions to Analytical Chemistry Methodologies

The fluorene moiety is central to significant advancements in analytical chemistry, particularly in the development of highly sensitive detection methods for chromatography.

Development of Fluorene-Based Derivatizing Agents and Labels

The rigid structure and high fluorescence quantum yield of the fluorene ring system make it an ideal scaffold for creating derivatizing agents and fluorescent labels. acs.org These reagents are designed to covalently bond to target analytes that may otherwise lack a suitable chromophore or fluorophore for sensitive detection.

The most prominent example of a fluorene-based derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govresearchgate.net FMOC-Cl is extensively used for the pre-column derivatization of primary and secondary amines, most notably amino acids and peptides, prior to High-Performance Liquid Chromatography (HPLC) analysis. researchgate.netnih.gov The reaction involves the attachment of the highly fluorescent fluorenylmethoxycarbonyl (Fmoc) group to the analyte.

The inherent properties of this compound, with its fluorescent fluorene core and reactive amino group, make it a potential candidate for development into a specialized labeling agent. The sulfonic acid group enhances water solubility, which can be advantageous in biological applications. Its own fluorescence is sensitive to pH, which could be exploited in specific sensing applications.

Below is a table comparing prominent fluorene-based labeling agents and their characteristics.

| Derivatizing Agent/Label | Target Analyte(s) | Detection Principle | Reference |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines (e.g., amino acids, peptides) | Fluorescence | nih.gov, nih.gov |

| Fluorene-based Conjugated Polymers | Nitroaromatic explosives (e.g., TNP) | Fluorescence Quenching | acs.org |

| Fluorenone-based Sensors | Anions (e.g., Iodide) | Fluorescence Enhancement | acs.org |

| 7-Fluorobenzofurazan-4-sulfonic acid (SBD-F) | Thiols | Fluorescence | sigmaaldrich.com |

Enhancement of Detection Sensitivity in Chromatographic Analysis

A primary goal of derivatization in analytical chemistry is to enhance the sensitivity of detection, and fluorene-based labels excel in this regard. The attachment of the fluorene group to an analyte dramatically increases the response in fluorescence detectors, allowing for quantification at very low concentrations.

Using FMOC-Cl as a derivatizing agent in HPLC allows for the detection of amino acids in the femtomole range. nih.gov The high fluorescence response of the FMOC derivatives is a direct result of the fluorene structure. nih.gov Methodologies have been developed to optimize this process, for example, by adjusting the pH of the derivatization reaction and the emission wavelength for detection to reduce background noise and improve stability. nih.gov

Furthermore, advanced techniques such as ambient ionization mass spectrometry have demonstrated the ability to detect fluorene itself at sub-nanogram per liter levels, underscoring the inherent sensitivity associated with this molecular structure. rsc.org The development of solid-phase microextraction (SPME) methods combined with on-fiber derivatization further streamlines sample preparation and enhances the detection of various compounds. nih.gov

The strong fluorescence of the fluorene core in this compound suggests its potential to be used in applications requiring high-sensitivity detection. By functioning as a fluorescent tag, it could enable the trace-level analysis of target molecules in complex matrices via chromatographic techniques.

Structure Property Relationships in 9 Amino 9h Fluorene 9 Sulfonic Acid Derivatives

Correlating Substitution Patterns with Electronic Properties

The electronic properties of fluorene (B118485) derivatives are highly tunable through strategic substitution. aip.org The introduction of functional groups onto the fluorene backbone or at the C9 position can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modifying the electronic band gap and charge transport characteristics. aip.orgmdpi.com

Substituents on the Fluorene Rings: Attaching electron-donating groups (EDGs), such as alkoxy or amino groups, to the fluorene rings (commonly at the C2 and C7 positions) tends to raise the HOMO energy level. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, or halogen groups lower the LUMO energy level. worldscientific.com The combination of EDGs and EWGs within the same molecule can create a "push-pull" system, narrowing the HOMO-LUMO gap and shifting absorption and emission spectra to longer wavelengths (a bathochromic or red shift). acs.org

Substituents at the C9 Position: While the amino and sulfonic acid groups in the parent compound already establish a unique electronic environment, further derivatization at these sites would have a profound impact. For instance, N-alkylation or N-arylation of the amino group can modulate its electron-donating strength. Theoretical and experimental studies on related N-donor substituted fluorenes show that the HOMO electron clouds are often localized on the N-donor substituent, while the LUMO clouds are dominated by the fluorene (or dibenzofulvene) fragment. mdpi.com This separation of frontier orbitals is a hallmark of intramolecular charge transfer (ICT) character.

HOMO-LUMO Gap Modulation: The energy gap between the HOMO and LUMO is a critical parameter. Introducing N-donor substituents at the C9 position of a fluorene core has been shown to dramatically reduce the energy gap compared to unsubstituted fluorene. mdpi.com For example, modifying fluorene to various dibenzofulvene derivatives with N-donor groups can decrease the energy gap from ~4.90 eV to a range of 2.13–2.80 eV. mdpi.com Similarly, calculations on halogen-substituted fluorenes indicate that the presence of electron-withdrawing halogens decreases the energy gap, which suggests the molecule is more reactive and less stable. worldscientific.com

A comparative analysis from studies on various fluorene derivatives illustrates these principles:

| Derivative Type | Substituent Effect | Impact on Frontier Orbitals | Resulting Property Change |

| 2,7-Substituted Fluorenes mdpi.com | Varies (e.g., end units with triple bonds) | Alters planarity and π-conjugation | Tunable absorption/emission maxima and HOMO-LUMO gap |

| C9 N-Donor Substituted Dibenzofulvenes mdpi.com | Strong electron donation at C9 | HOMO on N-donor, LUMO on fluorene core | Significant reduction of the HOMO-LUMO gap |

| Copolymers with EWG π-substituents acs.org | Carbonyl or dicyanoethenyl groups | Weakens optical transition | Blue-shifted absorption, weak fluorescence |

| Halogen-Substituted Fluorenes worldscientific.com | Electron-withdrawing | Lowers the energy gap | Increased molecular reactivity |

Impact of Molecular Conformation on Reactivity and Selectivity

The three-dimensional structure of 9-amino-9H-fluorene-9-sulfonic acid derivatives plays a critical role in determining their chemical reactivity and the selectivity of their reactions. The C9 position of fluorene is known to be particularly reactive. researchgate.netresearchgate.net

Steric Hindrance: The substituents at the C9 position create significant steric bulk around this reactive center. In the parent compound, the amino and sulfonic acid groups already impose conformational constraints. Larger groups introduced by derivatizing the amino group (e.g., N-octadecyl groups) or by forming salts or amides from the sulfonic acid group would further shield the C9 position. This steric hindrance can direct incoming reagents away from the C9 carbon, potentially increasing the selectivity for reactions at other sites on the fluorene rings, such as electrophilic aromatic substitution.

Conformational Isomers and Reactivity: The flexibility of substituent groups can lead to different stable conformations (rotamers), which may exhibit different reactivities. For example, the orientation of the sulfonic acid group relative to the amino group could be stabilized by intramolecular hydrogen bonding, locking the molecule into a specific conformation and thereby influencing its interaction with other molecules or catalysts.

Factors Influencing Optical and Luminescent Characteristics

Fluorene-based materials are renowned for their strong fluorescence, making them valuable as emitters in organic light-emitting diodes (OLEDs). mdpi.com The optical properties of this compound derivatives are governed by the interplay of their electronic structure and molecular conformation.

Influence of Substituents: The nature of the substituents is the primary determinant of the absorption and emission wavelengths. As discussed, EDGs and EWGs can red-shift the spectra. acs.org Introducing N-donor substituents at the C9 position can cause a significant red-shift of absorption bands by as much as 76 nm compared to unsubstituted fluorene. mdpi.com Many functionalized 9,9-disubstituted fluorene derivatives are known to be blue emissive. rsc.org

Solvatochromism: The polarity of the surrounding solvent can influence the emission properties, a phenomenon known as solvatochromism. Molecules with significant intramolecular charge transfer (ICT) character often exhibit pronounced solvatochromism, where the emission wavelength shifts to lower energies (red-shifts) in more polar solvents. While some studies on specific fluorene derivatives show minimal effect of solvent polarity, this is not a universal rule and depends heavily on the specific "push-pull" nature of the substituents. mdpi.com

Quantum Yield: The photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process, is highly sensitive to molecular structure. Rigid, planar structures often exhibit high quantum yields because they minimize non-radiative decay pathways (e.g., vibrational relaxation). Aggregation can sometimes quench fluorescence, but some fluorene systems are designed to exhibit aggregation-induced emission (AIE). Highly twisted donor groups can suppress intermolecular charge transfer, which can help maintain the intrinsic emissive properties of the fluorene core and lead to high quantum yields. nih.gov

The following table summarizes photophysical data for illustrative fluorene derivatives, highlighting the impact of substitution.

| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Key Structural Feature | Ref. |

| Symmetrical 2,7-substituted fluorene 1 | 366 | 424 | Symmetrical end units via triple bond | mdpi.com |

| Symmetrical 2,7-substituted fluorene 2 | 360 | 418 | Symmetrical end units via triple bond | mdpi.com |

| Symmetrical 2,7-substituted fluorene 3 | 375 | 430 | Symmetrical end units via triple bond | mdpi.com |

| Symmetrical 2,7-substituted fluorene 4 | 370 | 427 | Symmetrical end units via triple bond | mdpi.com |

| 9-(Phenylethynyl)-9H-fluoren-9-ol derivatives | Not specified | Blue emission range | Functionalized isatin (B1672199) imine substituents | rsc.org |

Thermal and Chemical Stability Considerations

For practical applications in materials science, both thermal and chemical stability are paramount. Fluorene derivatives generally possess good thermal stability and electrochemical stability. aip.orgmdpi.com

Thermal Stability: The stability is often assessed by thermogravimetric analysis (TGA), which determines the decomposition temperature (Td). Substitution at the C9 position is a common strategy to enhance stability. researchgate.netresearchgate.net Introducing two substituents at C9 prevents oxidation to fluorenone, a common degradation pathway that can disrupt conjugation and alter emission properties. researchgate.net For example, donor-functionalized 9-borafluorene (B15495326) derivatives show markedly enhanced thermal stability, with decomposition temperatures exceeding 250 °C, compared to 148 °C for a less-substituted analogue. nih.gov The bulky and chemically robust sulfonic acid group in this compound likely contributes positively to the thermal stability of its derivatives.

Chemical Stability: The reactivity of the fluorene system is centered at the C9 position and the aromatic rings. wikipedia.orgchemicalbook.com The C9 protons of fluorene are acidic (pKa ≈ 22.6 in DMSO), making the position susceptible to deprotonation by bases. wikipedia.org Having two substituents, as in the title compound, eliminates this acidic proton, significantly enhancing stability against basic conditions. However, the molecule can still react with strong oxidizing agents. chemicalbook.com The amino group can be oxidized, and the sulfonic acid group can be removed under certain hydrolytic conditions. The stability of derivatives will depend on the nature of the functional groups introduced. For instance, protecting the amino group as an amide could increase its oxidative stability.

Future Directions and Emerging Research Avenues for 9 Amino 9h Fluorene 9 Sulfonic Acid

Exploration of Novel and Efficient Synthetic Routes

The advancement of applications for 9-Amino-9H-fluorene-9-sulfonic acid is intrinsically linked to the development of efficient and sustainable methods for its synthesis. While traditional methods exist, current research focuses on improving yield, reducing environmental impact, and enhancing scalability.

Classical synthetic approaches typically involve the direct sulfonation of fluorene (B118485) at the 9-position, followed by an amination step. This process, however, can be challenging to control, potentially leading to over-sulfonation or other side reactions. A more contemporary method begins with 9-fluorenone (B1672902), which can be converted to derivatives that are then catalytically aminated.

Future research is geared towards greener and more efficient protocols. One promising area is the use of aerobic oxidation in the presence of catalysts like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) to produce 9-fluorenone from 9H-fluorene with high yield and purity, which can then serve as a key intermediate. researchgate.net The optimization of reaction conditions, such as catalyst loading and solvent choice, is crucial for developing cost-effective and environmentally friendly industrial-scale production. researchgate.net Furthermore, transition-metal catalysis and metal-free synthesis strategies are being actively explored for the modification of the fluorene core, which could lead to more direct and selective routes to 9-substituted derivatives like the target compound. researchgate.net

| Synthesis Strategy | Description | Key Intermediates | Potential Advantages |

| Classical Route | Involves direct sulfonation of fluorene followed by amination. | 9-Fluorenesulfonic acid | Direct but can have control issues. |

| Catalytic Amination | Starts from 9-fluorenone sulfonic acid derivatives for a more controlled amination. | 9-Fluorenone | Offers better selectivity over direct amination. |

| Green Oxidation | Utilizes air as an oxidant with a base catalyst to produce 9-fluorenone from fluorene. | 9-Fluorenone | Environmentally friendly, high yield, simple workup. researchgate.net |

| Modern C-C Coupling | Employs transition-metal catalysis or metal-free methods for modifications at the 9-position. | Functionalized Fluorenes | High efficiency and functional group tolerance. researchgate.net |

Design and Synthesis of Next-Generation Functional Materials

The distinct electronic and structural properties of the fluorene scaffold make it a prime candidate for the development of advanced functional materials. researchgate.net The addition of amino and sulfonic acid groups in this compound enhances its utility, particularly in materials where solubility, charge transport, and biological interaction are important.

Future research will likely focus on incorporating this molecule as a building block into larger, more complex systems. For instance, its derivatives are valuable in the synthesis of Schiff bases, which are precursors to compounds with significant biological activity, including antimicrobial and anticancer properties. jocpr.com The fluorene unit is a known component in organic light-emitting diodes (OLEDs) and other organic electronics due to its photoelectric properties. researchgate.netresearchgate.net The amino and sulfonic acid groups could be used to tune the electronic energy levels, improve processability, and facilitate self-assembly of these materials.

The development of fluorene-based polymers and conjugated materials is another active area of research. researchgate.netresearchgate.net By polymerizing derivatives of this compound, new materials with tailored optical and electronic properties could be created for applications in sensors, solar cells, and bioelectronics. The sulfonic acid group, in particular, can impart water solubility, making these materials suitable for use in aqueous environments and for biological applications.

Interdisciplinary Research with Other Scientific Disciplines

The versatile nature of this compound makes it a valuable tool for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

In medicinal chemistry, derivatives of this compound have already shown potential as antimicrobial and anticancer agents. jocpr.com Future work will involve a deeper investigation into its mechanism of action. The amino group can form hydrogen bonds, while the sulfonic acid group can engage in ionic interactions, allowing it to interact with molecular targets like enzymes and proteins. The synthesis of libraries of related compounds, such as fluorenyl-hydrazonothiazoles, and screening them against multidrug-resistant pathogens and various cancer cell lines represents a significant research avenue. mdpi.com

In the field of drug delivery, the water-solubility and biocompatibility of fluorene derivatives can be exploited. The fluorene structure can serve as a scaffold to which therapeutic agents are attached, with the sulfonic acid group enhancing solubility and the amino group providing a point for further functionalization.

Catalysis is another area where this compound could find application. The combination of an acidic site (sulfonic acid) and a basic site (amino group) on a rigid backbone makes it a candidate for bifunctional organocatalysis, a rapidly growing field in organic synthesis.

Advanced Computational Design of Related Fluorene Systems

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules and materials. Advanced computational design of fluorene systems is a key future direction that will guide synthetic efforts and provide fundamental insights into their properties.

Techniques such as Density Functional Theory (DFT) are used to calculate the electronic structure of fluorene derivatives, predicting their frontier molecular orbital energy levels, which are crucial for applications in organic electronics. acs.org These calculations help researchers understand structure-property relationships and rationally design new materials with desired characteristics.

Computational studies are also vital for exploring noncovalent interactions, which govern the self-assembly and crystal packing of molecules. acs.org For fluorene systems, understanding interactions like C-H···O hydrogen bonds and fluorine-mediated interactions is essential for designing materials with specific solid-state structures and properties. acs.org For this compound, computational models can predict how the amino and sulfonic acid groups will influence intermolecular interactions and, consequently, the material's bulk properties.

Moreover, molecular docking studies, a computational technique, are used to predict how fluorene-based compounds bind to biological targets like enzymes. jocpr.com This is critical in the design of new therapeutic agents, allowing for the virtual screening of many potential drug candidates before committing to their synthesis and laboratory testing. jocpr.com As computational power and algorithms improve, the rational, in-silico design of novel fluorene systems for a wide range of applications will become increasingly sophisticated and predictive. nih.govyoutube.com

Q & A

Basic: What are the recommended synthetic routes for 9-Amino-9H-fluorene-9-sulfonic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sulfonation of 9H-fluorene derivatives followed by amination. A plausible route includes:

Sulfonation : React 9H-fluorene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize over-sulfonation .

Amination : Introduce an amino group via nucleophilic substitution using ammonia or protected amines. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Critical Parameters :

- Monitor reaction pH to avoid decomposition of sulfonic acid intermediates.

- Use inert atmospheres (N₂/Ar) during amination to prevent oxidation .

Basic: How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- Structural Confirmation :

- Thermal Stability :

- TGA/DSC : Assess decomposition temperatures (expected >200°C for fluorene derivatives) under nitrogen .

Advanced: What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate electron density at the sulfonic acid group.

- Reactivity Insights :

Advanced: How do solvent polarity and pH influence the fluorescence properties of this compound?

Methodological Answer:

- Solvent Effects :

- pH Dependence :

Data Contradiction Analysis: Resolving discrepancies in reported solubility of this compound across studies.

Methodological Answer:

- Hypothesized Causes :

- Resolution Strategies :

Advanced: What are the mechanistic implications of side reactions during sulfonation of 9H-fluorene derivatives?

Methodological Answer:

- Common Side Reactions :

- Mitigation :

- Use stoichiometric chlorosulfonic acid and short reaction times (<2 hrs).

- Add antioxidants (e.g., BHT) to stabilize the fluorene core .

Basic: How to safely handle and store this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂), protected from light. Store at 2–8°C to prevent hygroscopic degradation .

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye irritation.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced: Can this compound serve as a precursor for fluorescent probes in biological imaging?

Methodological Answer:

- Design Considerations :

- Modify the amino group with fluorophores (e.g., dansyl chloride) via EDC/NHS coupling .

- Evaluate cell permeability by measuring logP (target ~1–3 for optimal uptake) .

- Validation :

- Confocal microscopy to assess intracellular localization.

- Compare quantum yield with commercial probes (e.g., fluorescein derivatives) .

Table 1: Comparative Physicochemical Properties of Fluorene Derivatives

| Compound | Melting Point (°C) | λ_max (nm) | Solubility (H₂O, mg/mL) |

|---|---|---|---|

| 9-Fluorenone | 82–84 | 300 | Insoluble |

| 9-Fluorenecarboxylic Acid | 210–212 | 280 | 0.5 (pH 7) |

| This compound (Predicted) | 185–190 | 320 | 2.1 (pH 7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.